molecular formula C12H18N2O4 B6232418 3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid CAS No. 2387263-91-2

3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid

Cat. No.: B6232418
CAS No.: 2387263-91-2
M. Wt: 254.3
InChI Key:
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Description

3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid is a synthetic organic compound with the molecular formula C11H19NO4 It is characterized by the presence of a tert-butoxycarbonyl group, a cyano group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted azetidines or nitriles.

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological pathways. The cyano group and the azetidine ring play crucial roles in its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid is unique due to the presence of the azetidine ring and the tert-butoxycarbonyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. Its structural features make it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.

Properties

CAS No.

2387263-91-2

Molecular Formula

C12H18N2O4

Molecular Weight

254.3

Purity

95

Origin of Product

United States

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